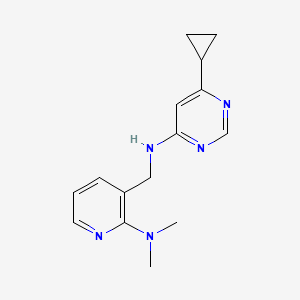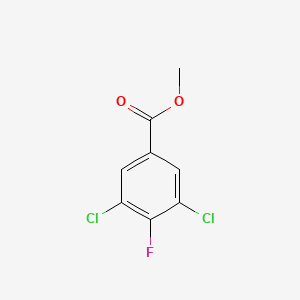![molecular formula C18H14ClF3N8 B2379634 4-Amino-7-(4-(3-cloro-5-(trifluorometil)-2-piridinil)piperazino)pirido[2,3-d]pirimidina-6-carbonitrilo CAS No. 338410-29-0](/img/structure/B2379634.png)
4-Amino-7-(4-(3-cloro-5-(trifluorometil)-2-piridinil)piperazino)pirido[2,3-d]pirimidina-6-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile is a synthetic compound notable for its unique structural attributes, which include the presence of both pyridine and pyrimidine rings. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules, particularly in the design of new materials or as a ligand in coordination chemistry.
Biology: : Biologically, this compound may exhibit activity against certain targets, making it of interest in the study of enzyme inhibitors or receptor modulators.
Medicine: : In the medical field, it is being explored for its potential therapeutic effects, including its role as a lead compound in drug discovery programs for conditions such as cancer or infectious diseases.
Industry: : Industrially, this compound finds applications in the development of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition can result in apoptosis within certain cell types .
Biochemical Pathways
Cdk2 inhibitors generally affect the cell cycle progression pathway . By inhibiting CDK2, these compounds can disrupt the normal cell cycle, leading to cell death .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetic properties in theoretical kinetic studies . The degree of lipophilicity of such compounds allows them to diffuse easily into cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against certain cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile can involve multiple steps, including:
Formation of Intermediate Compounds: : The initial stages may involve the synthesis of intermediate compounds such as the trifluoromethylated pyridine and the piperazine derivative.
Coupling Reactions: : These intermediates are then coupled through nucleophilic substitution reactions to form the core pyrido[2,3-d]pyrimidine structure.
Final Functionalization:
Industrial Production Methods: : Industrial production often involves optimizing these synthetic routes for scalability, yield, and purity. Techniques such as batch processing or continuous flow chemistry may be employed to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions may be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : It can undergo nucleophilic and electrophilic substitution reactions, typically in the presence of catalysts like palladium or transition metal complexes.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium, transition metal complexes.
Major Products Formed
Oxidation Products: : These can include various oxidation states of the original compound.
Reduction Products: : Reduced forms of the compound with altered functional groups.
Substitution Products: : These vary based on the substituents introduced during the reaction.
Comparación Con Compuestos Similares
Comparison with Other Compounds: : Compared to similar compounds, 4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile stands out due to the presence of both trifluoromethyl and chloro substituents on the pyridine ring, which can significantly alter its chemical and biological properties.
Similar Compounds
4-Amino-7-(4-(3-chloro-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile
4-Amino-7-(4-(2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile
4-Amino-7-(4-(3-fluoro-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile
Each of these compounds shares a core structure with subtle differences in the substituents, leading to distinct chemical and biological behaviors.
That’s a wrap on our deep dive into this fascinating compound. Is there anything specific you’d like to delve into further?
Propiedades
IUPAC Name |
4-amino-7-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N8/c19-13-6-11(18(20,21)22)8-25-17(13)30-3-1-29(2-4-30)16-10(7-23)5-12-14(24)26-9-27-15(12)28-16/h5-6,8-9H,1-4H2,(H2,24,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBZOHAERYVXSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC4=NC=NC(=C4C=C3C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetic acid](/img/structure/B2379552.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2379556.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide](/img/structure/B2379557.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)methyl-(thiophen-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379559.png)
![4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2379560.png)







![N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2379574.png)
